Tetrapropylammonium formate
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Overview
Description
Tetrapropylammonium formate is a quaternary ammonium salt with the chemical formula C₁₃H₂₉NO₂. It consists of a tetrapropylammonium cation and a formate anion. This compound is known for its stability and is used in various industrial and laboratory applications, particularly as a phase transfer catalyst and in organic synthesis .
Preparation Methods
Tetrapropylammonium formate can be synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane, in a Menshutkin reaction. The reaction proceeds as follows :
(C3H7)3N+C3H7Br→(C3H7)4N+Br−
The resulting tetrapropylammonium bromide can then be converted to tetrapropylammonium hydroxide using aqueous silver oxide, electrolysis, ion-exchange resin, or electrodialysis . Finally, the tetrapropylammonium hydroxide is reacted with formic acid to produce this compound .
Chemical Reactions Analysis
Tetrapropylammonium formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its use as a phase transfer catalyst in the oxidation of primary and secondary alcohols to aldehydes and ketones . The reaction conditions typically involve the use of tetrapropylammonium perruthenate as the oxidizing agent and N-methylmorpholine N-oxide as the co-oxidant . The major products formed from these reactions are aldehydes and ketones .
Scientific Research Applications
Tetrapropylammonium formate has a wide range of scientific research applications. In chemistry, it is used as a phase transfer catalyst and in the synthesis of zeolites . In biology, it has been studied for its interactions with aromatic amino acid side chains and its ability to disrupt native hydrophobic interactions in proteins . In industry, it is used in the production of synthetic zeolites and as a catalyst in various organic reactions .
Mechanism of Action
The mechanism of action of tetrapropylammonium formate involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . It can also interact with aromatic residues in proteins, disrupting native hydrophobic interactions and promoting the formation of α-helices in certain peptides . The molecular targets and pathways involved in these processes include the tetrapropylammonium cation’s interactions with aromatic side chains and its ability to form aggregates at higher concentrations .
Comparison with Similar Compounds
Tetrapropylammonium formate is chemically similar to other quaternary ammonium salts, such as tetramethylammonium, tetraethylammonium, and tetrabutylammonium . its unique structure and properties make it particularly effective as a phase transfer catalyst and in the synthesis of zeolites . Compared to tetramethylammonium and tetraethylammonium, this compound has a larger alkyl group, which enhances its ability to interact with aromatic residues and form aggregates .
Similar Compounds
- Tetramethylammonium
- Tetraethylammonium
- Tetrabutylammonium
- Tetrapropylammonium perruthenate
Properties
CAS No. |
71929-22-1 |
---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
tetrapropylazanium;formate |
InChI |
InChI=1S/C12H28N.CH2O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1-3/h5-12H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
LENBOWGJEQXFCI-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.C(=O)[O-] |
Origin of Product |
United States |
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